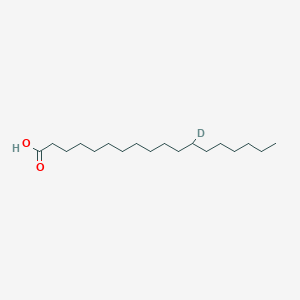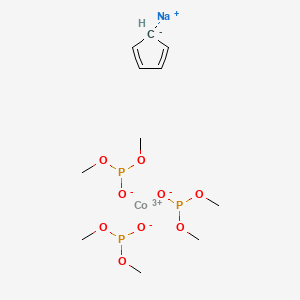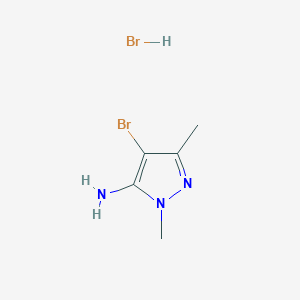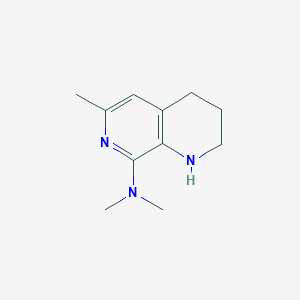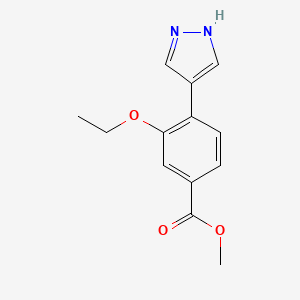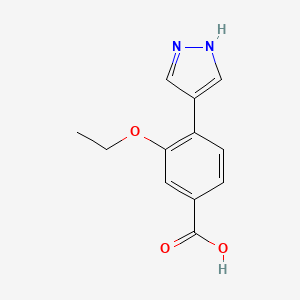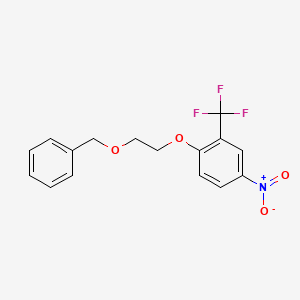
(R)-SKF-82957 hydrobromide
Vue d'ensemble
Description
Hydrobromic acid is a strong acid formed by dissolving the diatomic molecule hydrogen bromide (HBr) in water . It’s one of the strongest mineral acids known .
Chemical Reactions Analysis
As mentioned earlier, hydrobromic acid can react with dichloromethane to give bromochloromethane and dibromomethane .Applications De Recherche Scientifique
Radiotracer Development in Brain Imaging
(R)-SKF-82957 hydrobromide has shown promise as a radioligand in brain imaging, particularly in positron emission tomography (PET). It serves as a high-affinity and potent dopamine D1 receptor agonist. The use of systemic catechol-O-methyl transferase (COMT) inhibitors has been found to block the metabolism of (R)-SKF-82957, enhancing its utility in imaging the high-affinity state of the dopamine D1 receptor. This development presents a significant advancement in the imaging of dopamine D1 receptors, enabling more accurate and specific observations of neurological activity related to these receptors (Palner et al., 2010).
Exploration of Dopamine D1 Receptor Function
(R)-SKF-82957 hydrobromide has been extensively used to study the function and role of dopamine D1 receptors. It has been instrumental in identifying the distinct functions of these receptors in various physiological processes. For instance, studies have used this compound to explore sex differences in motor responses, indicating the presence of two distinct dopamine D1 receptor populations with opposite effects on motor activity (Heijtz et al., 2002). Additionally, research on monkeys has shown that (R)-SKF-82957 can be used to study changes in dopamine D1 receptor mRNA and receptor levels, providing insights into the neurochemical mechanisms underlying diseases like Parkinson's (Grondin et al., 1999).
Cognitive and Behavioral Studies
This compound has been utilized in cognitive and behavioral studies, particularly in understanding the role of dopamine D1 receptors in cognition and behavior. It serves as an effective discriminative stimulus in rats, aiding in the exploration of dopamine D1-like receptor mechanisms in learning and memory processes (Haile et al., 2000). This area of research is crucial for developing treatments for cognitive disorders where dopamine pathways are implicated.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(5R)-9-chloro-5-(4-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2.BrH/c1-10-2-4-11(5-3-10)14-9-19-7-6-12-13(14)8-15(20)17(21)16(12)18;/h2-5,8,14,19-21H,6-7,9H2,1H3;1H/t14-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNRVEXLNDIJCP-PFEQFJNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CNCCC3=C(C(=C(C=C23)O)O)Cl.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]2CNCCC3=C(C(=C(C=C23)O)O)Cl.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-SKF-82957 hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



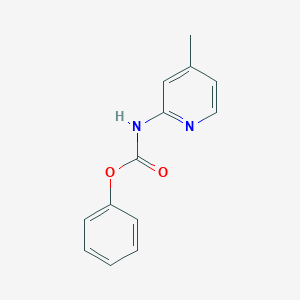
![1-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1406533.png)
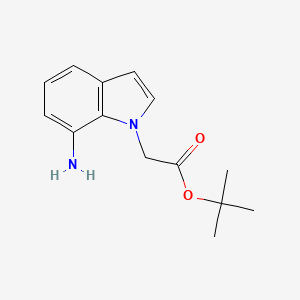

![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B1406537.png)
![Methyl 4-((1,3,3-trimethyl-6-azabicyclo-[3.2.1]octan-6-yl)sulfonyl)benzoate](/img/structure/B1406538.png)
